molecular formula C13H15NO B13871649 2-(1-Benzofuran-2-yl)piperidine

2-(1-Benzofuran-2-yl)piperidine

Cat. No.: B13871649
M. Wt: 201.26 g/mol
InChI Key: XIELQQIWNMCNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Benzofuran-2-yl)piperidine is a chemical compound that features a benzofuran ring fused to a piperidine ring Benzofuran is a heterocyclic compound containing fused benzene and furan rings, while piperidine is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The piperidine ring can then be introduced through various methods, including nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of 2-(1-Benzofuran-2-yl)piperidine may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of transition-metal catalysis, such as palladium-catalyzed coupling reactions, can also be employed to facilitate the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzofuran-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives.

    Substitution: Both the benzofuran and piperidine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzofuran or piperidine rings .

Scientific Research Applications

2-(1-Benzofuran-2-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Benzofuran-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring can also interact with neurotransmitter receptors, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Benzofuran-2-yl)piperidine is unique due to the combination of the benzofuran and piperidine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-(1-benzofuran-2-yl)piperidine

InChI

InChI=1S/C13H15NO/c1-2-7-12-10(5-1)9-13(15-12)11-6-3-4-8-14-11/h1-2,5,7,9,11,14H,3-4,6,8H2

InChI Key

XIELQQIWNMCNQR-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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